N-[(3,4,5-trimethoxyphenyl)methyl]-1,3-benzothiazole-2-carboxamide
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Overview
Description
N-[(3,4,5-trimethoxyphenyl)methyl]-1,3-benzothiazole-2-carboxamide is a synthetic compound that has garnered attention in various fields of scientific research due to its unique chemical structure and potential applications. The compound features a benzothiazole core linked to a trimethoxyphenyl group, which imparts distinct chemical and biological properties.
Mechanism of Action
Target of Action
These include tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .
Mode of Action
Tmp-bearing compounds have been shown to inhibit the polymerization of tubulin, which is a critical process in cell division . This suggests that N-[(3,4,5-trimethoxyphenyl)methyl]-1,3-benzothiazole-2-carboxamide may interact with its targets to disrupt their normal functions, leading to changes in cellular processes.
Biochemical Pathways
Tmp-bearing compounds have been associated with various biological activities, including anti-cancer, anti-fungal, anti-bacterial, and antiviral effects . These activities suggest that the compound may affect multiple biochemical pathways, leading to a range of downstream effects.
Result of Action
Tmp-bearing compounds have demonstrated significant efficacy against various diseases, including cancer, fungal and bacterial infections, and viral diseases . This suggests that the compound may have a broad range of molecular and cellular effects.
Biochemical Analysis
Biochemical Properties
N-[(3,4,5-trimethoxyphenyl)methyl]-1,3-benzothiazole-2-carboxamide plays a crucial role in various biochemical reactions. The trimethoxyphenyl group in this compound is known to interact with several enzymes and proteins, including tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), and histone lysine-specific demethylase 1 (HLSD1) . These interactions often result in the inhibition of these enzymes, which can lead to significant biochemical effects. For instance, the inhibition of tubulin polymerization can disrupt cell division, making this compound a potential anti-cancer agent .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been reported to inhibit the activity of P-glycoprotein (P-gp), a protein involved in drug resistance in cancer cells . By inhibiting P-gp, this compound can enhance the efficacy of chemotherapeutic agents. Additionally, it can affect the expression of genes involved in cell cycle regulation and apoptosis, further contributing to its potential as an anti-cancer agent .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to the colchicine binding site on tubulin, thereby inhibiting tubulin polymerization and disrupting microtubule dynamics . This inhibition leads to cell cycle arrest and apoptosis in cancer cells. Additionally, the compound can inhibit the activity of Hsp90, a chaperone protein that stabilizes many oncogenic proteins, leading to their degradation and subsequent inhibition of cancer cell growth .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that the compound remains stable under physiological conditions for extended periods, allowing for sustained biochemical activity . Prolonged exposure to this compound can lead to adaptive responses in cells, such as the upregulation of drug efflux pumps, which can reduce its efficacy over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of optimizing the dosage to achieve a balance between efficacy and safety in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. The compound is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can retain some of the biological activity of the parent compound, contributing to its overall pharmacological effects. Additionally, the compound can influence metabolic flux and metabolite levels by inhibiting key enzymes involved in metabolic pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be actively transported into cells by organic cation transporters and distributed to different cellular compartments . Its distribution within tissues is influenced by factors such as tissue perfusion and binding to plasma proteins . The compound’s ability to accumulate in specific tissues, such as tumors, can enhance its therapeutic efficacy .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with tubulin and other target proteins . Additionally, it can be transported to the nucleus, where it can influence gene expression by interacting with transcription factors and other nuclear proteins . The localization of the compound to specific subcellular compartments is facilitated by targeting signals and post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3,4,5-trimethoxyphenyl)methyl]-1,3-benzothiazole-2-carboxamide typically involves the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives under acidic conditions.
Attachment of the Trimethoxyphenyl Group: The trimethoxyphenyl group is introduced via a nucleophilic substitution reaction, where the benzothiazole core reacts with 3,4,5-trimethoxybenzyl chloride in the presence of a base such as potassium carbonate.
Formation of the Carboxamide Linkage: The final step involves the formation of the carboxamide linkage by reacting the intermediate product with a suitable carboxylic acid derivative, such as an acid chloride or anhydride, under basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to enhance yield and purity. This includes controlling temperature, reaction time, and the use of catalysts or solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[(3,4,5-trimethoxyphenyl)methyl]-1,3-benzothiazole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of functional groups such as nitro or carbonyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace existing substituents on the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Amines, thiols; reactions are conducted in the presence of bases or catalysts to facilitate nucleophilic attack.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Substituted benzothiazoles
Scientific Research Applications
N-[(3,4,5-trimethoxyphenyl)methyl]-1,3-benzothiazole-2-carboxamide has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: It has been studied for its potential biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: It is used in the development of novel materials and as a precursor in the synthesis of specialty chemicals.
Comparison with Similar Compounds
N-[(3,4,5-trimethoxyphenyl)methyl]-1,3-benzothiazole-2-carboxamide can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds:
Uniqueness: The unique combination of the benzothiazole core and the trimethoxyphenyl group in this compound imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-[(3,4,5-trimethoxyphenyl)methyl]-1,3-benzothiazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4S/c1-22-13-8-11(9-14(23-2)16(13)24-3)10-19-17(21)18-20-12-6-4-5-7-15(12)25-18/h4-9H,10H2,1-3H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPROGDFDKYJDEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CNC(=O)C2=NC3=CC=CC=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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